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Compound of Interest

Compound Name: Ethyl 4-chlorobutyrate

Cat. No.: B132464

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the key spectroscopic data for Ethyl 4-
chlorobutyrate (CAS: 3153-36-4), a valuable reagent and building block in organic synthesis.
The document outlines its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, supported by detailed experimental protocols for data acquisition.

Molecular Structure
Ethyl 4-chlorobutyrate, with the molecular formula CeH11ClO2, has the following structure:
CI-CH2-CH2-CH2-C(=0)O-CHz2-CHs

This structure consists of a four-carbon chain with a chlorine atom at the C4 position and an
ethyl ester group at the C1 position.

Spectroscopic Data Presentation

The following tables summarize the quantitative spectroscopic data for Ethyl 4-
chlorobutyrate.

Table 1: *H NMR Spectroscopic Data
» Solvent: Chloroform-d (CDCIs)
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e Frequency: 90 MHz

Chemical Shift . . .
Multiplicity Integration Assignment

(ppm)

414 Quartet (q) 2H -O-CHz2-CHs

3.60 Triplet () 2H CI-CH2-CHa2-

2.48 Triplet (t) 2H -CH2-CH2-C(=0)-

2.10 Quintet (quin) 2H -CH2-CH2-CH2-

1.27 Triplet (t) 3H -O-CHz2-CHs

Data sourced from ChemicalBook.[1][2]

Table 2: *C NMR Spectroscopic Data

¢ Solvent: Chloroform-d (CDCIs)

Chemical Shift (ppm)

Assignment

172.7 C=0 (Ester Carbonyl)
60.7 -O-CH2-CHs

44.5 Cl-CH2-

32.2 -CH2-C(=0)-

27.9 CIl-CH2-CHz-

14.2 -O-CH2-CHs

Data sourced from ChemicalBook and PubChem.[1][3][4]

Table 3: Infrared (IR) Spectroscopy Data

e Technique: Neat (liquid film)
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Wavenumber (cm~?) Intensity Assignment
~2980-2850 Strong C-H (sp?3) Stretch
~1735-1750 Strong C=0 (Ester) Stretch[1][5]
~1300-1000 Strong C-O (Ester) Stretch[1]
~850-550 Medium-Strong C-ClI Stretch[6]

Characteristic absorption ranges are provided based on typical values for the functional groups
present.[1][5][6]

Table 4: Mass Spectrometry (MS) Data

« lonization Method: Electron lonization (EI)

m/z Relative Intensity Assighment

150 Moderate [M]* (Molecular lon)

107 High [M - C2HsO]*

105 Very High [M - OC2Hs]* (Base Peak)[2][3]

88 Very High McLafferty rearrangement
product[2][3]

77 High [CaHs02]* or [CeHs]* fragment

41 High [C3Hs]*

Data sourced from ChemicalBook and PubChem.[2][3]

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented
above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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This protocol is suitable for acquiring both *H and 3C NMR spectra.
e Sample Preparation:

o Accurately weigh approximately 5-20 mg of Ethyl 4-chlorobutyrate for tH NMR (or 20-50
mg for 13C NMR) into a clean, dry vial.[7]

o Using a micropipette or syringe, add approximately 0.6-0.7 mL of deuterated chloroform
(CDCls) to the vial.[7][8]

o Gently agitate the vial to ensure the sample is fully dissolved and the solution is
homogeneous.

o Filter the solution through a Pasteur pipette containing a small plug of glass wool directly
into a clean 5 mm NMR tube to remove any particulate matter.[8]

o Ensure the liquid height in the NMR tube is approximately 4-5 cm.[7][8]
o Cap the NMR tube securely.
e Instrument Setup and Data Acquisition:

o Insert the NMR tube into the spectrometer's spinner turbine, ensuring correct positioning
using a depth gauge.[7]

o Place the sample into the NMR spectrometer.
o Lock the spectrometer onto the deuterium signal of the CDCls solvent.[7]

o Shim the magnetic field to optimize its homogeneity, thereby maximizing spectral
resolution.[7]

o Tune and match the probe for the desired nucleus (*H or 13C).[7]

o Set the appropriate acquisition parameters (e.g., number of scans, spectral width, pulse
sequence, relaxation delay).
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o Acquire the spectrum. For 13C, a greater number of scans will be required due to its lower
natural abundance.

o Process the resulting Free Induction Decay (FID) with a Fourier transform, followed by
phase and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

This protocol describes the "neat” liquid film method, suitable for pure liquid samples.
e Sample Preparation:

o Obtain two clean, dry sodium chloride (NaCl) or potassium bromide (KBr) salt plates from
a desiccator.[5] Handle them by the edges to avoid transferring moisture.

o Using a clean Pasteur pipette, place one or two drops of liquid Ethyl 4-chlorobutyrate
onto the center of one salt plate.[5]

o Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film
between the plates.

e Instrument Setup and Data Acquisition:
o Place the assembled salt plates into the sample holder of the FT-IR spectrometer.

o Acquire a background spectrum of the empty sample compartment to subtract
atmospheric interferences (e.g., COz, H20).

o Run the sample scan to obtain the infrared spectrum.

o After analysis, clean the salt plates thoroughly with a dry solvent (e.g., anhydrous acetone
or isopropanol) and return them to the desiccator.[5]

Mass Spectrometry (MS)

This protocol is a general procedure for analysis via direct infusion with Electron lonization (EI).

e Sample Preparation:
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o Prepare a stock solution of Ethyl 4-chlorobutyrate at a concentration of approximately 1
mg/mL in a volatile organic solvent such as methanol or acetonitrile.

o Perform a serial dilution of the stock solution to achieve a final concentration in the low
pg/mL to ng/mL range. The optimal concentration should be determined empirically to
avoid detector saturation.

o If necessary, filter the final solution to remove any particulates that could block the
instrument's tubing.

e Instrument Setup and Data Acquisition:

[¢]

Set the mass spectrometer to the appropriate mode (e.g., Electron lonization).

[¢]

Calibrate the instrument using a known standard to ensure mass accuracy.

[e]

Set the EIl source parameters, such as electron energy (typically 70 eV).

o

Introduce the sample into the ion source via direct infusion using a syringe pump at a
constant flow rate.

o

Acquire the mass spectrum over a suitable m/z range (e.g., 30-200 amu) to observe the
molecular ion and key fragments.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of a chemical
compound like Ethyl 4-chlorobutyrate using the spectroscopic techniques discussed.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Analysis of
Ethyl 4-chlorobutyrate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b132464+#spectroscopic-data-of-ethyl-4-
chlorobutyrate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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